A Comprehensive Technical Guide on the Chemical Properties of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone (Noradrenalone)
A Comprehensive Technical Guide on the Chemical Properties of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone (Noradrenalone)
Abstract: This document provides an in-depth technical overview of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone, also known as Noradrenalone or Arterenone. It details the compound's chemical and physical properties, common synthetic routes with experimental protocols, and its biological activities, including its interaction with adrenergic receptors. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a consolidated resource of key technical data and methodologies.
Introduction
2-Amino-1-(3,4-dihydroxyphenyl)ethanone is a catecholamine derivative and a significant chemical intermediate in pharmaceutical synthesis. Structurally, it is an analog of norepinephrine, distinguished by a ketone group in place of the hydroxyl group on the beta-carbon of the ethylamine side chain. This structural feature significantly influences its receptor affinity and metabolic pathway compared to endogenous catecholamines like dopamine.[1] The compound, particularly its hydrochloride salt, serves as a reference standard and a precursor in the synthesis of various active pharmaceutical ingredients.[1] Its biological profile, stemming from the catechol moiety, includes antioxidant properties and interactions with adrenergic signaling pathways, making it a subject of interest in cardiovascular and respiratory research.[1]
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone are summarized below. These properties are crucial for its handling, formulation, and application in research and development.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source |
| IUPAC Name | 2-amino-1-(3,4-dihydroxyphenyl)ethanone | [2] |
| Synonyms | Noradrenalone, Arterenone, Aminoacetocatechol | [2][3] |
| CAS Number | 499-61-6 | [2][3] |
| Hydrochloride CAS | 5090-29-9 | [1][4] |
| Molecular Formula | C₈H₉NO₃ | [2][3][5] |
| Molecular Weight | 167.16 g/mol | [2][3] |
| Hydrochloride MW | 203.62 g/mol | [1][4] |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)CN)O)O | [2][3] |
| InChI Key | CNFQARFTXUBHJY-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 235 °C (decomposition) | [3] |
| Boiling Point | 435.1 °C at 760 mmHg | [3][4] |
| Density | 1.375 g/cm³ | [3][4] |
| Flash Point | 217 °C | [3][4] |
| Vapor Pressure | 3.52 x 10⁻⁸ mmHg at 25 °C | [3] |
| pKa (Predicted) | 7.89 ± 0.20 | [3] |
| LogP | 0.9395 | [3] |
| XLogP3 | 0.6 | [3] |
| H-Bond Donor Count | 3 | [3] |
| H-Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 167.058243 g/mol | [2][3] |
| Topological Polar Surface Area | 83.6 Ų | [2] |
Synthesis and Experimental Protocols
Several synthetic routes for 2-Amino-1-(3,4-dihydroxyphenyl)ethanone have been established. The following sections detail the methodologies for two common approaches.
Protocol 1: Friedel-Crafts Acylation
This method involves the acylation of catechol with glycine, facilitated by a Lewis acid catalyst. Zinc chloride (ZnCl₂) is often preferred as it effectively directs the electrophilic substitution to the desired position on the catechol ring.[1]
Methodology:
-
Reactant Preparation: Catechol and glycine are used, with the molar ratio of catechol to glycine maintained between 1:1 and 1:1.1 to minimize side-product formation.[1]
-
Catalyst Addition: Anhydrous Zinc Chloride (ZnCl₂) is added to the reaction mixture as the Lewis acid catalyst.
-
Reaction: The reaction proceeds via the formation of an acylium ion intermediate from glycine, which then performs an electrophilic attack on the activated catechol ring.
-
Purification: The final product is typically purified through crystallization, often after conversion to its hydrochloride salt to improve stability and handling. A minimum purity of 98% is standard for its use as a pharmaceutical intermediate.[1]
Protocol 2: Ammonolysis of α-Halo-3,4-dihydroxyacetophenone
This route involves the reaction of an α-halogenated precursor, such as 3,4-dihydroxy-α-chloroacetophenone, with an amine source.
Methodology:
-
Precursor: The starting material is 3,4-dihydroxy-α-chloroacetophenone.
-
Reaction: The precursor is dissolved in a suitable solvent, such as methanol or ethanol.[5]
-
Ammonolysis: A 35% aqueous ammonia solution is added to the mixture, which acts as the nucleophile to displace the chlorine atom.[5]
-
Isolation: The product, 2-amino-1-(3,4-dihydroxyphenyl)ethanone, is isolated from the reaction mixture, often followed by purification steps like recrystallization.
Biological Activity and Signaling Pathways
2-Amino-1-(3,4-dihydroxyphenyl)ethanone exhibits several biological activities of interest to drug development professionals.
-
Adrenergic Receptor Interaction: The compound has been studied for its interaction with adrenergic receptors, particularly beta-adrenergic receptors.[1] Activation of these receptors is critical for regulating cardiovascular function and bronchodilation. This activity suggests potential as a therapeutic agent for conditions like heart failure and asthma.[1]
-
Antioxidant Properties: The presence of the catechol structure (the two hydroxyl groups on the phenyl ring) imparts antioxidant capabilities to the molecule.[1]
-
Metabolic Research: The compound has been investigated for potential anti-diabetic effects, with related structures showing reductions in postprandial blood glucose levels in animal models.[1] It is also used in insect biology research.[1]
The conceptual signaling pathway following its interaction with a beta-adrenergic receptor is illustrated below.
Spectroscopic Data
Detailed analysis of the molecular structure is accomplished through various spectroscopic methods. While raw spectral data is beyond the scope of this guide, the expected characteristics are summarized in the table below for reference in analytical studies.
Table 3: Expected Spectroscopic Characteristics
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons on the dihydroxyphenyl ring, a singlet for the methylene (-CH₂) protons adjacent to the amine and ketone, and signals for the amine (-NH₂) and hydroxyl (-OH) protons. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including those bonded to hydroxyl groups), and the methylene carbon. |
| FT-IR (Infrared) | Characteristic absorption bands for O-H (hydroxyl), N-H (amine), C=O (ketone), and C=C (aromatic) stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (167.058 g/mol ), along with characteristic fragmentation patterns. |
Conclusion
2-Amino-1-(3,4-dihydroxyphenyl)ethanone is a well-characterized compound with a defined set of chemical and physical properties. Its synthesis is achievable through established organic chemistry protocols, such as Friedel-Crafts acylation and nucleophilic substitution. The biological significance of Noradrenalone, primarily through its interaction with adrenergic systems and its inherent antioxidant potential, establishes it as a valuable molecule for further investigation and as a key building block in the development of novel therapeutics. This guide provides a foundational repository of technical information to support such research endeavors.
References
- 1. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride | 5090-29-9 | Benchchem [benchchem.com]
- 2. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | C8H9NO3 | CID 10359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-1-(3,4-dihydroxyphenyl)ethanone|lookchem [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | 499-61-6 [chemicalbook.com]
